4-Amino-3-bromoisoquinoline
Overview
Description
Choline iodide is an organic compound with the chemical formula C5H14ONI. It is a white or pale yellow crystalline powder. Choline iodide is a quaternary ammonium salt formed by the combination of choline and iodide ions. It is known for its role as a source of choline, an essential nutrient that plays a vital role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline iodide can be synthesized through the reaction of choline chloride with potassium iodide. The reaction typically occurs in an aqueous solution, where choline chloride and potassium iodide are mixed and heated to facilitate the exchange of chloride ions with iodide ions. The resulting choline iodide is then crystallized out of the solution.
Industrial Production Methods
In industrial settings, choline iodide is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The crystallized choline iodide is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Choline iodide undergoes various chemical reactions, including:
Oxidation: Choline iodide can be oxidized to form betaine, a compound with significant biological importance.
Substitution: The iodide ion in choline iodide can be substituted with other halides or nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize choline iodide to betaine.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or sodium bromide in aqueous solutions.
Major Products Formed
Betaine: Formed through the oxidation of choline iodide.
Choline chloride or choline bromide: Formed through halide exchange reactions.
Scientific Research Applications
Choline iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of choline in synthetic processes.
Biology: Studied for its role in cellular metabolism and as a precursor to important biomolecules like acetylcholine.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and liver diseases.
Industry: Used in the production of supplements and as an additive in animal feed to ensure adequate choline intake.
Mechanism of Action
Choline iodide exerts its effects primarily through its role as a source of choline. Choline is a crucial component of cell membranes and is involved in the synthesis of phosphatidylcholine and sphingomyelin, which are essential for maintaining cell membrane integrity. Choline is also a precursor to acetylcholine, a neurotransmitter that plays a key role in nerve signal transmission. The molecular targets and pathways involved include the choline transporter, which facilitates the uptake of choline into cells, and the enzymes choline acetyltransferase and phosphatidylethanolamine N-methyltransferase, which are involved in the synthesis of acetylcholine and phosphatidylcholine, respectively .
Comparison with Similar Compounds
Choline iodide can be compared with other choline salts, such as:
Choline chloride: Similar in structure but contains chloride instead of iodide. It is more commonly used due to its lower cost and higher availability.
Choline bitartrate: Another choline salt that is often used in dietary supplements. It has a different anion (bitartrate) and is known for its high bioavailability.
Acetylcholine iodide: A derivative of choline iodide where the choline is acetylated. It is used in research related to neurotransmission and neuromuscular function.
Choline iodide is unique due to its iodide content, which can impart different chemical properties and reactivity compared to other choline salts .
Properties
IUPAC Name |
3-bromoisoquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERRKDMURMTHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348840 | |
Record name | 4-Amino-3-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40073-37-8 | |
Record name | 3-Bromo-4-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40073-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoisoquinolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-amino-3-bromoisoquinoline react differently compared to its isomer, 3-amino-4-bromoisoquinoline, when treated with potassium amide in liquid ammonia?
A1: While both isomers possess an amino group and a bromine atom on the isoquinoline ring, their positioning significantly influences their reactivity with potassium amide (KNH2) in liquid ammonia. []
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